molecular formula C15H28N2O4 B2880681 Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate CAS No. 2044704-95-0

Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate

Cat. No.: B2880681
CAS No.: 2044704-95-0
M. Wt: 300.399
InChI Key: PPNHBFSESHCUKS-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate is a useful research compound. Its molecular formula is C15H28N2O4 and its molecular weight is 300.399. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of potent hiv-1 non-nucleoside reverse transcriptase inhibitors (hiv-1 nnrtis) , suggesting that this compound may also target reverse transcriptase enzymes.

Mode of Action

It’s known that the compound is used as a building block in organic synthesis , which suggests that it may interact with its targets through covalent bonding, leading to the formation of new compounds.

Biochemical Pathways

Given its potential use in the synthesis of hiv-1 nnrtis , it may be involved in the inhibition of the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus.

Pharmacokinetics

The compound is soluble in some organic solvents such as methanol and ether , which suggests it may have good bioavailability.

Result of Action

If it acts as a building block in the synthesis of hiv-1 nnrtis , its action could result in the inhibition of the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus at the molecular level.

Action Environment

It’s known that the compound is stable at room temperature and should be stored at 0-8°c , suggesting that temperature could influence its stability and efficacy.

Biological Activity

Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate (CAS Number: 2044704-95-0) is a compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including antibacterial properties, potential neuroprotective effects, and its role as a precursor in drug synthesis.

  • Molecular Formula : C15H28N2O4
  • Molecular Weight : 300.39 g/mol
  • Purity : ≥97%
  • Storage Conditions : Room temperature; keep in a dark place, sealed .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of related compounds in the piperidine class, which may extend to this compound. For instance, derivatives have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, comparable to traditional antibiotics like vancomycin .

Compound Target Bacteria MIC (μg/mL)
Compound 44MRSA0.78
VREfm3.125
This compoundPotentially similar activityTBD

Neuroprotective Effects

The neuroprotective potential of related piperidine derivatives has been explored in various models. For example, compounds have been tested for their ability to inhibit amyloid beta aggregation and protect neuronal cells from oxidative stress. In vitro studies demonstrated that some derivatives could enhance cell viability in the presence of neurotoxic agents like Aβ1-42 by reducing pro-inflammatory cytokines .

In particular, M4, a similar compound, showed significant inhibition of β-secretase and acetylcholinesterase activities, which are critical in the context of Alzheimer's disease treatment. These findings suggest that this compound may possess similar protective effects on neuronal cells.

Study Effect Observed Mechanism
M4 StudyIncreased cell viability in astrocytesReduction of TNF-α and free radicals
M4 StudyInhibition of Aβ aggregationCompetitive inhibition of β-secretase

Synthesis and Applications

This compound serves as an important building block in the synthesis of various bioactive compounds. Its structural characteristics make it suitable for modifications that yield derivatives with enhanced biological activities.

Case Studies

  • Antibacterial Efficacy Against MRSA
    • A study demonstrated that a derivative with a similar structure exhibited strong bactericidal properties against MRSA strains, highlighting its potential as a lead compound for antibiotic development.
  • Neuroprotective Mechanisms
    • Research involving M4 indicated its ability to mitigate oxidative stress in neuronal cells, suggesting that modifications to the tert-butyl piperidine structure could enhance neuroprotective properties.

Properties

IUPAC Name

tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-13(2,3)20-11(18)15(7-9-16-10-8-15)17-12(19)21-14(4,5)6/h16H,7-10H2,1-6H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNHBFSESHCUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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